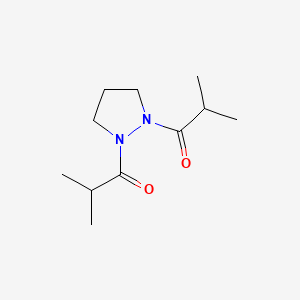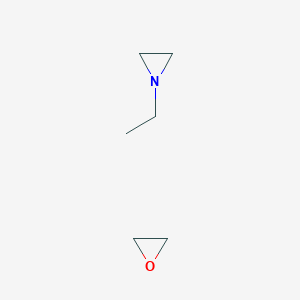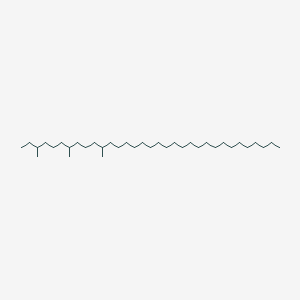
3,7,11-Trimethyltritriacontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7,11-Trimethyltritriacontane is a long-chain hydrocarbon with the molecular formula C36H74. It is a member of the alkane family, characterized by its saturated carbon chain and the presence of three methyl groups at the 3rd, 7th, and 11th positions. This compound is known for its stability and hydrophobic nature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11-Trimethyltritriacontane typically involves the alkylation of a long-chain alkane precursor. One common method is the Friedel-Crafts alkylation, where a long-chain alkane reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the oligomerization of smaller alkanes. These processes are typically carried out in high-pressure reactors with catalysts such as nickel or platinum to ensure high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
3,7,11-Trimethyltritriacontane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can occur under extreme conditions, leading to the formation of alcohols, ketones, or carboxylic acids.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common.
Cracking: Thermal or catalytic cracking can break down the long carbon chain into smaller hydrocarbons.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) under high temperatures.
Substitution: Halogenation typically uses halogens (Cl2, Br2) in the presence of UV light or a radical initiator.
Cracking: High temperatures (500-700°C) and catalysts like zeolites or silica-alumina.
Major Products
Oxidation: Alcohols, ketones, carboxylic acids.
Substitution: Halogenated alkanes.
Cracking: Smaller alkanes and alkenes.
Aplicaciones Científicas De Investigación
3,7,11-Trimethyltritriacontane has various applications in scientific research:
Chemistry: Used as a model compound for studying long-chain hydrocarbon behavior and reactions.
Biology: Investigated for its role in biological membranes and as a potential biomarker.
Medicine: Explored for its hydrophobic properties in drug delivery systems.
Industry: Utilized in the production of lubricants, waxes, and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 3,7,11-Trimethyltritriacontane is primarily related to its hydrophobic nature. In biological systems, it can interact with lipid membranes, affecting their fluidity and permeability. Its long carbon chain allows it to embed within the lipid bilayer, potentially influencing membrane-associated processes .
Comparación Con Compuestos Similares
Similar Compounds
Tritriacontane: A straight-chain alkane with the formula C33H68.
3,7-Dimethyltritriacontane: Similar structure but with two methyl groups.
3,7,11,15-Tetramethyltritriacontane: Contains four methyl groups at different positions.
Uniqueness
3,7,11-Trimethyltritriacontane is unique due to the specific positioning of its three methyl groups, which can influence its physical properties and reactivity compared to other similar long-chain alkanes .
Propiedades
Número CAS |
28171-00-8 |
|---|---|
Fórmula molecular |
C36H74 |
Peso molecular |
507.0 g/mol |
Nombre IUPAC |
3,7,11-trimethyltritriacontane |
InChI |
InChI=1S/C36H74/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-29-35(4)32-28-33-36(5)31-27-30-34(3)7-2/h34-36H,6-33H2,1-5H3 |
Clave InChI |
OMTPDENTDNKXRN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCC(C)CCCC(C)CCCC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


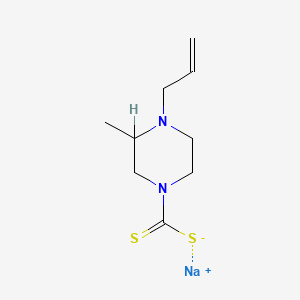
![2-Chloro-6-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14696890.png)
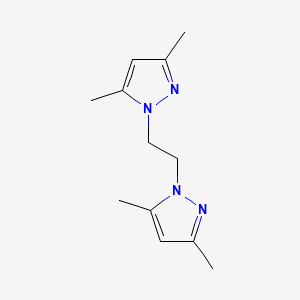
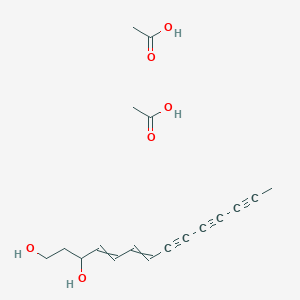
![7-[2-(Dimethylamino)phenyl]-2-phenylheptanamide](/img/structure/B14696902.png)
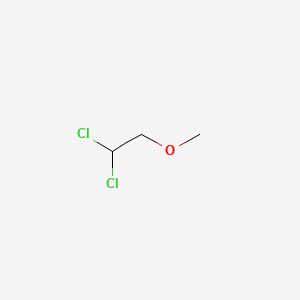
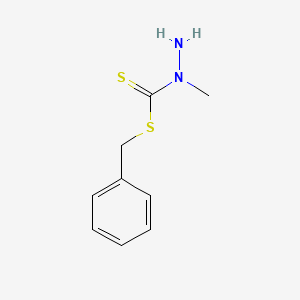
![Butyl-[butyl(diphenyl)stannyl]sulfanyl-diphenylstannane](/img/structure/B14696910.png)
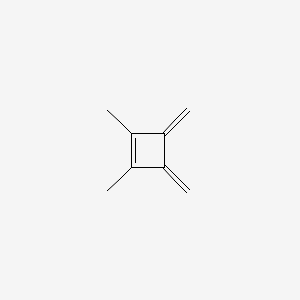
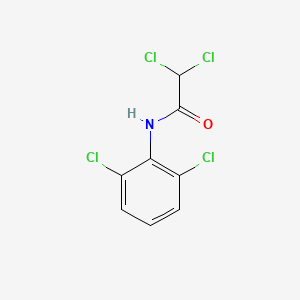

![1-Methyl-3-[(3-methyl-1,3-thiazol-2(3H)-ylidene)hydrazinylidene]-2-phenyl-3H-indol-1-ium methyl sulfate](/img/structure/B14696929.png)
